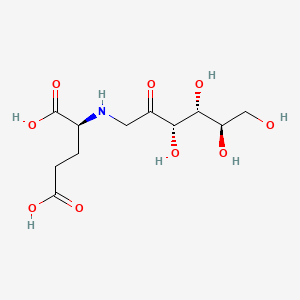

L-Glutamic acid, N-(1-deoxy-D-fructos-1-yl)-

描述

L-Glutamic acid, N-(1-deoxy-D-fructos-1-yl)- is a compound formed by the reaction of L-glutamic acid with 1-deoxy-D-fructose. This compound is part of the Amadori rearrangement products, which are intermediates in the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor.

准备方法

Synthetic Routes and Reaction Conditions

L-Glutamic acid, N-(1-deoxy-D-fructos-1-yl)- can be synthesized through the Maillard reaction. This involves heating L-glutamic acid with 1-deoxy-D-fructose under controlled conditions. The reaction typically occurs in an aqueous medium at elevated temperatures, often around 90°C, and can be accelerated by the presence of phosphate buffers .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The process involves mixing L-glutamic acid and 1-deoxy-D-fructose in large reactors, followed by heating and subsequent purification steps to isolate the desired product .

化学反应分析

Types of Reactions

L-Glutamic acid, N-(1-deoxy-D-fructos-1-yl)- undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various products, depending on the conditions and reagents used.

Reduction: Reduction reactions can convert it into different derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled pH and temperature conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

科学研究应用

Biochemical Research

L-Glutamic acid, N-(1-deoxy-D-fructos-1-yl)- is involved in various biochemical processes, particularly in the study of glycation reactions. Glycation is a non-enzymatic reaction between reducing sugars and amino acids, leading to the formation of advanced glycation end-products (AGEs). This compound serves as a model for studying the effects of glycation on proteins, which is crucial in understanding diseases such as diabetes and aging.

Case Study : A study highlighted the role of fructosamine derivatives in assessing glycation levels in proteins, indicating that L-glutamic acid derivatives could be significant markers for monitoring diabetic conditions .

Food Science

In food chemistry, L-Glutamic acid, N-(1-deoxy-D-fructos-1-yl)- is explored for its potential to enhance flavor profiles through its interaction with other food components. The Maillard reaction, which occurs during cooking and processing, can produce this compound as a byproduct, affecting the sensory qualities of food.

Table 1: Applications in Food Science

| Application | Description |

|---|---|

| Flavor Enhancement | Improves taste through Maillard reaction products |

| Preservation | Potential antioxidant properties can extend shelf life |

| Nutritional Value | May enhance amino acid profiles in processed foods |

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic effects, particularly in diabetes management. The fructosylation of amino acids like L-glutamic acid can influence insulin sensitivity and glucose metabolism.

Case Study : Research indicates that L-Glutamic acid derivatives may improve insulin signaling pathways, suggesting their utility in developing new diabetes treatments . Additionally, studies have shown that these compounds can interact with metal ions, potentially leading to novel drug formulations .

作用机制

The mechanism by which L-Glutamic acid, N-(1-deoxy-D-fructos-1-yl)- exerts its effects involves its participation in the Maillard reaction. This reaction leads to the formation of advanced glycation end-products (AGEs), which can affect protein structure and function. The compound interacts with various molecular targets, including proteins and enzymes, altering their activity and stability .

相似化合物的比较

Similar Compounds

- N-(1-deoxy-D-fructos-1-yl)-L-alanine

- N-(1-deoxy-D-fructos-1-yl)-L-phenylalanine

- N-(1-deoxy-D-fructos-1-yl)-L-histidine

Uniqueness

L-Glutamic acid, N-(1-deoxy-D-fructos-1-yl)- is unique due to its specific structure and the presence of both an amino acid and a sugar moiety. This dual nature allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound for research and industrial applications .

生物活性

L-Glutamic acid, N-(1-deoxy-D-fructos-1-yl)- is a compound formed through the reaction of L-glutamic acid with 1-deoxy-D-fructose. This compound is significant in various biological processes and is primarily studied for its role in the Maillard reaction, protein glycation, and potential therapeutic applications.

L-Glutamic acid, N-(1-deoxy-D-fructos-1-yl)- has the molecular formula and a molecular weight of 309.27 g/mol. It can be synthesized through the Maillard reaction, typically involving heating L-glutamic acid with 1-deoxy-D-fructose in an aqueous medium at elevated temperatures (around 90°C) . The compound is categorized as an Amadori rearrangement product, which are intermediates formed during the Maillard reaction.

The biological activity of L-Glutamic acid, N-(1-deoxy-D-fructos-1-yl)- is largely attributed to its participation in the formation of advanced glycation end-products (AGEs). These AGEs can significantly alter protein structure and function, impacting various biological processes. The compound interacts with molecular targets such as proteins and enzymes, potentially modifying their activity and stability .

1. Protein Glycation

L-Glutamic acid, N-(1-deoxy-D-fructos-1-yl)- plays a crucial role in protein glycation, which can affect protein functionality and lead to various health issues, including diabetes and cardiovascular diseases. Glycation alters protein structure, affecting their enzymatic activity and stability .

2. Potential Therapeutic Uses

Research indicates that this compound may have therapeutic implications in metabolic disorders. Its ability to form AGEs suggests a possible link to diabetes management and other metabolic conditions . Studies have explored its effects on cellular metabolism and its potential as a chelator for transition metal ions like Cu²⁺, Fe²⁺, and Zn²⁺ during food processing .

Case Study 1: Glycation Effects

A study demonstrated that L-Glutamic acid, N-(1-deoxy-D-fructos-1-y)- significantly influenced the glycation process in vitro. The presence of this compound led to increased formation of AGEs, which were associated with altered protein functionality in human serum albumin models .

Case Study 2: Antioxidant Properties

Another investigation highlighted the antioxidant properties of this compound. In cellular models exposed to oxidative stress, L-Glutamic acid, N-(1-deoxy-D-fructos-1-y)- exhibited protective effects by reducing reactive oxygen species (ROS) levels and improving cell viability .

Comparative Analysis with Similar Compounds

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| L-Glutamic acid, N-(1-deoxy-D-fructos-1-y)- | Protein glycation; potential therapeutic applications | |

| N-(1-deoxy-D-fructos-1-y)-L-alanine | Similar glycation effects; lesser studied | |

| N-(1-deoxy-D-fructos-1-y)-L-histidine | Potential antioxidant properties; under research |

属性

IUPAC Name |

(2S)-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO9/c13-4-7(15)10(19)9(18)6(14)3-12-5(11(20)21)1-2-8(16)17/h5,7,9-10,12-13,15,18-19H,1-4H2,(H,16,17)(H,20,21)/t5-,7+,9+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFNBARRTADWAC-AJGMQJJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)NCC(=O)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)O)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201022944 | |

| Record name | L-Glutamic acid, N-(1-deoxy-D-fructos-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201022944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31105-01-8 | |

| Record name | Fructose-glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31105-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Glutamic acid, N-(1-deoxy-D-fructos-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031105018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Glutamic acid, N-(1-deoxy-D-fructos-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Glutamic acid, N-(1-deoxy-D-fructos-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201022944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。